N'-(3-acetamidophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
CAS No.: 953181-47-0
Cat. No.: VC4780410
Molecular Formula: C21H26N4O4
Molecular Weight: 398.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953181-47-0 |
|---|---|
| Molecular Formula | C21H26N4O4 |
| Molecular Weight | 398.463 |
| IUPAC Name | N'-(3-acetamidophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C21H26N4O4/c1-15(26)23-17-4-2-5-18(12-17)24-21(28)20(27)22-13-16-7-9-25(10-8-16)14-19-6-3-11-29-19/h2-6,11-12,16H,7-10,13-14H2,1H3,(H,22,27)(H,23,26)(H,24,28) |
| Standard InChI Key | FWLUDGNCJJPTJW-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Introduction
N'-(3-acetamidophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound categorized as an amide, specifically a derivative of ethanediamide. It features multiple functional groups, including an acetamido group and a piperidine ring, which are crucial for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible therapeutic effects, particularly in modulating biochemical pathways.
Synthesis and Characterization
The synthesis of N'-(3-acetamidophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves several key steps, including the formation of the piperidine and furan components, followed by their integration into the ethanediamide structure. This process requires careful control of reaction conditions to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of the final product.
Potential Applications
N'-(3-acetamidophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide may have potential applications in medicinal chemistry due to its complex structure and possible biological activities. Further research is necessary to fully explore its therapeutic potential and applications in scientific studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume